molecular formula C19H24N4O3 B2529318 4-[(5-ethylpyrimidin-2-yl)oxy]-N-(3-methoxyphenyl)piperidine-1-carboxamide CAS No. 2380166-71-0

4-[(5-ethylpyrimidin-2-yl)oxy]-N-(3-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2529318
CAS No.: 2380166-71-0
M. Wt: 356.426
InChI Key: AVMFNNHRZWOXPP-UHFFFAOYSA-N
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Description

4-[(5-ethylpyrimidin-2-yl)oxy]-N-(3-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrimidine moiety, and a methoxyphenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-ethylpyrimidin-2-yl)oxy]-N-(3-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(5-ethylpyrimidin-2-yl)oxy]-N-(3-methoxyphenyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

4-[(5-ethylpyrimidin-2-yl)oxy]-N-(3-methoxyphenyl)piperidine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(5-ethylpyrimidin-2-yl)oxy]-N-(3-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structural features, such as:

Uniqueness

What sets 4-[(5-ethylpyrimidin-2-yl)oxy]-N-(3-methoxyphenyl)piperidine-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

4-(5-ethylpyrimidin-2-yl)oxy-N-(3-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-3-14-12-20-18(21-13-14)26-16-7-9-23(10-8-16)19(24)22-15-5-4-6-17(11-15)25-2/h4-6,11-13,16H,3,7-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMFNNHRZWOXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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